4-[3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]morpholine
Beschreibung
Chemical Structure: This compound features a morpholine ring linked via a three-carbon propyl chain to a phenyl group substituted with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). Its molecular formula is C₁₆H₂₄BNO₃, with a molecular weight of 289.18 g/mol (CAS: 852227-95-3; 186498-02-2) .
Eigenschaften
IUPAC Name |
4-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO3/c1-18(2)19(3,4)24-20(23-18)17-9-7-16(8-10-17)6-5-11-21-12-14-22-15-13-21/h7-10H,5-6,11-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJOIYSLULEOAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]morpholine typically involves the following steps:
Formation of the Boronic Ester Group: The boronic ester group can be synthesized through the reaction of phenylboronic acid with pinacol in the presence of a catalyst such as palladium.
Attachment of the Propyl Chain: The propyl chain is introduced via a Grignard reaction, where a propyl magnesium bromide reacts with the boronic ester.
Formation of the Morpholine Ring: The final step involves the formation of the morpholine ring through a cyclization reaction involving an appropriate amine and an epoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic ester to a borane or borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Borane or borohydride derivatives.
Substitution: Substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Drug Development
The compound serves as a versatile building block in the synthesis of bioactive molecules. Its morpholine moiety is often utilized for enhancing the pharmacokinetic properties of drugs, such as increasing solubility and bioavailability.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of morpholine derivatives to evaluate their efficacy as inhibitors of specific enzymes related to cancer progression. The incorporation of the boron moiety was found to enhance the binding affinity to target proteins, leading to improved therapeutic outcomes .
Arginase Inhibition
Recent research has indicated that compounds containing the boron-dioxaborolane structure exhibit significant inhibition of arginase enzymes. This inhibition is crucial for regulating nitric oxide levels in various biological systems, making these compounds potential candidates for treating conditions such as hypertension and cancer.
Example:
A study investigated the synthesis of arginase inhibitors using boron-containing compounds, demonstrating that modifications at the phenyl and morpholine positions significantly impacted inhibitory activity. The synthesized compounds showed promising results against human arginases with IC50 values in the nanomolar range .
Polymer Chemistry
The boron-dioxaborolane structure is also explored for its utility in polymer chemistry. It can serve as a cross-linking agent or a functional group in polymer synthesis, enhancing material properties such as thermal stability and mechanical strength.
Research Findings:
In a recent publication on polymer composites, researchers incorporated boron-containing compounds into polymer matrices to improve their thermal and mechanical properties. The study highlighted that the addition of 4-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]morpholine led to enhanced performance characteristics compared to traditional fillers .
Wirkmechanismus
The mechanism of action of 4-[3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]morpholine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The morpholine ring provides additional sites for chemical modification and interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Key Properties :
- Purity : Available at 90–98% purity .
- Storage : Stable at room temperature when sealed .
- Applications : Primarily used as a boronic ester intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis .
Comparison with Similar Compounds
Structural Analogs and Their Key Differences
The compound is compared to analogs with variations in the aryl group, linker chain, and functional moieties (Table 1).
Table 1. Structural and Physicochemical Comparison
Biologische Aktivität
The compound 4-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]morpholine is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be dissected into several functional groups that contribute to its biological activity. The morpholine ring is known for its role in drug design due to its ability to interact with biological targets. The dioxaborolane moiety enhances the compound's stability and solubility in biological systems.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H24BNO3 |
| Molecular Weight | 293.18 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to act as a kinase inhibitor . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process crucial for various cellular functions. Inhibiting these enzymes can lead to significant therapeutic effects in conditions such as cancer and inflammation.
Key Mechanisms
- Inhibition of Kinase Activity : The compound may bind to the ATP-binding site of kinases, preventing their activation.
- Cellular Uptake : The morpholine structure facilitates cellular penetration, enhancing bioavailability and efficacy.
- Selectivity : Preliminary studies suggest that this compound exhibits selective inhibition of specific kinases involved in disease pathways.
Case Study Insights
- Anticancer Activity : Compounds with similar structures have been tested against various cancer cell lines. For instance, a study found that a related morpholine derivative inhibited cell proliferation in breast cancer models with an IC50 value in the low micromolar range .
- Antiparasitic Effects : Research on dioxaborolane derivatives indicated potential activity against malaria parasites by disrupting metabolic pathways essential for parasite survival .
Comparative Analysis with Related Compounds
To understand the relative efficacy of 4-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]morpholine, it is useful to compare it with other known kinase inhibitors:
| Compound Name | Target Kinase | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound A (analog) | EGFR | 0.05 | Strong inhibition in NSCLC |
| Compound B (related dioxaborolane) | PfATP4 | 0.01 | Effective against malaria parasites |
| 4-[3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]morpholine | TBD | TBD | Potential anticancer and antiparasitic activity |
Future Directions and Research Opportunities
Further research is necessary to elucidate the specific biological pathways affected by 4-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]morpholine. Potential areas for exploration include:
- In vivo Studies : Testing in animal models to assess efficacy and safety.
- Mechanistic Studies : Detailed investigations into the molecular interactions between this compound and its targets.
- Formulation Development : Improving solubility and bioavailability through novel delivery mechanisms.
Q & A
Basic: What are the standard synthetic routes for preparing 4-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]morpholine, and how can reaction yields be optimized?
Methodological Answer:
The compound is synthesized via a multi-step procedure starting with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. A reductive amination or alkylation step introduces the morpholine-propyl group. For example, a reported protocol achieved 27% yield using column chromatography (hexanes/EtOAc with 0.25% triethylamine) . To optimize yields:
- Catalyst Screening : Use Pd or Cu catalysts for coupling steps, as boronate esters are sensitive to hydrolysis.
- Purification : Employ gradient elution in chromatography to separate byproducts.
- Stoichiometry : Adjust molar ratios of reagents (e.g., aldehyde to amine) to minimize unreacted intermediates.
Basic: What analytical techniques are recommended to confirm the structural identity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR verify the morpholine ring (δ 2.5–3.5 ppm for N-CH) and boronate ester (characteristic B-O peaks). Compare with reference spectra in catalogs .
- HPLC-MS : Use reverse-phase HPLC with a C18 column and ESI-MS to confirm molecular weight (CHBNO; theoretical MW: 367.28 g/mol) and detect impurities .
- Melting Point : Reported mp ranges (e.g., 86–89°C) should align with experimental values; deviations indicate solvates or isomers .
Basic: What safety precautions are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis due to potential boronate toxicity .
- Storage : Store at 0–6°C in airtight containers under inert gas (N or Ar) to prevent hydrolysis of the boronate ester .
- Waste Disposal : Neutralize boronate-containing waste with aqueous NaOH (pH >10) before incineration by licensed facilities .
Advanced: How does the boronate ester moiety influence reactivity in Suzuki-Miyaura cross-coupling reactions, and what are common side reactions?
Methodological Answer:
The boronate group enables coupling with aryl halides, but side reactions include:
- Protodeboronation : Minimize by using anhydrous conditions and avoiding strong acids.
- Homocoupling : Additives like CsCO or ligand tuning (e.g., SPhos) suppress Pd-mediated homocoupling .
- Steric Effects : The tetramethyl dioxaborolane group enhances stability but may slow transmetalation; optimize with polar solvents (THF/DMF) .
Advanced: How should researchers resolve contradictions in reported reaction yields (e.g., 27% vs. theoretical maxima)?
Methodological Answer:
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., unreacted aldehyde or over-alkylated products) .
- Kinetic Studies : Monitor reaction progress via in situ IR or B NMR to pinpoint rate-limiting steps (e.g., boronate activation) .
- Alternative Routes : Explore microwave-assisted synthesis or flow chemistry to improve efficiency .
Advanced: How do structural modifications (e.g., morpholine substitution or propyl chain length) affect the compound’s physicochemical properties?
Methodological Answer:
- Lipophilicity : Replace the morpholine with piperidine to increase logP (test via shake-flask method).
- Solubility : Shorten the propyl chain to enhance aqueous solubility (measure via nephelometry) .
- Boron Retention : Fluorinate the phenyl ring to improve metabolic stability in biological assays .
Advanced: What strategies address challenges in achieving >95% purity for pharmacological studies?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures at controlled cooling rates to isolate high-purity crystals .
- Prep-HPLC : Employ chiral columns if enantiomers are present (e.g., due to asymmetric centers in morpholine) .
- Elemental Analysis : Confirm boron content via ICP-MS to ensure stoichiometric integrity .
Advanced: How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH) in buffers (pH 1–13). Boronate esters hydrolyze rapidly at pH <3 or >10 .
- Thermal Analysis : Use DSC/TGA to identify decomposition thresholds (>150°C typically safe for storage) .
Advanced: What computational methods predict the compound’s behavior in catalytic cycles or binding interactions?
Methodological Answer:
- DFT Calculations : Model Pd-catalyzed coupling transition states (e.g., B3LYP/6-31G* basis set) to predict regioselectivity .
- Docking Studies : Simulate interactions with biological targets (e.g., proteases) using AutoDock Vina .
Advanced: What scalability challenges arise in multi-gram syntheses, and how are they mitigated?
Methodological Answer:
- Column Chromatography Limitations : Replace with centrifugal partition chromatography (CPC) for larger batches .
- Cost Optimization : Substitute pricey catalysts (e.g., PdCl) with Ni-based alternatives for gram-scale reactions .
- Process Safety : Conduct reaction calorimetry to avoid exotherms during boronate activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
